molecular formula C14H8ClFO2 B1396548 2-(4-Fluorobenzoyl)benzoyl chloride CAS No. 58677-60-4

2-(4-Fluorobenzoyl)benzoyl chloride

Cat. No. B1396548
Key on ui cas rn: 58677-60-4
M. Wt: 262.66 g/mol
InChI Key: AMSMUNPYODMJOJ-UHFFFAOYSA-N
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Patent
US05189043

Procedure details

Thionyl chloride (1.6 ml) was added to a solution of 2-(4-fluorobenzoyl)benzoic acid (3.6 g) and pyridine (0.03 ml) in benzene (40 ml), followed by refluxing for an hour. The solvent was distilled off to give 2-(4-fluorobenzoyl) benzoyl chloride (IRνmaxNujol : 1790 cm-1).
Quantity
1.6 mL
Type
reactant
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
0.03 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
S(Cl)([Cl:3])=O.[F:5][C:6]1[CH:22]=[CH:21][C:9]([C:10]([C:12]2[CH:20]=[CH:19][CH:18]=[CH:17][C:13]=2[C:14](O)=[O:15])=[O:11])=[CH:8][CH:7]=1.N1C=CC=CC=1>C1C=CC=CC=1>[F:5][C:6]1[CH:22]=[CH:21][C:9]([C:10]([C:12]2[CH:20]=[CH:19][CH:18]=[CH:17][C:13]=2[C:14]([Cl:3])=[O:15])=[O:11])=[CH:8][CH:7]=1

Inputs

Step One
Name
Quantity
1.6 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
3.6 g
Type
reactant
Smiles
FC1=CC=C(C(=O)C2=C(C(=O)O)C=CC=C2)C=C1
Name
Quantity
0.03 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
40 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by refluxing for an hour
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C(=O)C2=C(C(=O)Cl)C=CC=C2)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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